There is currently a lack of scientific research readily available on 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid. This is evident by searching scientific databases like PubChem [] and Scifinder [], which provide information on known chemicals and their properties but do not show any entries for this specific compound.
Further evidence comes from searching scholarly databases like Google Scholar [] and ScienceDirect []. These resources index academic publications, and a search for "2-(2-hydroxyethoxy)pyridine-4-carboxylic acid" produces no results. This suggests that the compound has not been widely studied or reported on in the scientific literature.
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid, also known as 4-pyridinecarboxylic acid with a 2-(2-hydroxyethoxy) substituent, is an organic compound characterized by its distinct functional groups. The compound features a pyridine ring substituted at the 4-position with a carboxylic acid and at the 2-position with a hydroxyethoxy group. This structure contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and medicinal chemistry.
The molecular formula for this compound is , and it has a molecular weight of approximately 183.16 g/mol. Its structural formula can be represented using the InChI key: ARKXQTFCUAPJQT-UHFFFAOYSA-N, which indicates the connectivity of atoms within the molecule.
The synthesis of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid typically involves the reaction of isonicotinic acid with 2-(2-chloroethoxy)ethanol. This process is generally carried out in the presence of a base such as potassium carbonate within a polar solvent like dimethylformamide. The reaction mixture is heated to promote the substitution reaction, leading to the formation of the desired compound.
In industrial settings, similar synthetic routes are employed but optimized for scalability and yield. High-purity reagents and controlled conditions are essential to ensure the quality of the final product. Large reactors are often utilized to maintain precise temperature and pressure during synthesis.
The applications of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid span various fields:
Interaction studies involving 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid may focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Investigating its interactions with metal ions could also reveal useful properties related to coordination chemistry and catalysis.
Several compounds share structural similarities with 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Isonicotinic Acid | Pyridine derivative with a carboxylic acid at the 4-position | Known for its use in tuberculosis treatment; lacks hydroxyethoxy substituent |
| Nicotinic Acid | Carboxylic acid at the 3-position | Important in neurotransmitter function; different position of carboxyl group |
| Picolinic Acid | Carboxylic acid at the 2-position | Exhibits chelating properties; distinct from both isonicotinic and nicotinic acids |
| 4-Hydroxy-pyridine-3-carboxylic Acid | Hydroxyl group at the 4-position instead of ethoxy | Different functional group arrangement; potential for different reactivity |
The uniqueness of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid lies in its specific substitution pattern that enhances solubility and reactivity compared to its parent compounds. The presence of the hydroxyethoxy group not only alters its physical properties but may also influence its biological activity, making it an interesting candidate for further research in drug development and other applications .